1,5,9,13-Tetraazacyclohexadecane
Overview
Description
1,5,9,13-Tetraazacyclohexadecane is a macrocyclic compound with the molecular formula C₁₂H₂₈N₄. It is a member of the tetraazamacrocyclic family, characterized by the presence of four nitrogen atoms within a 16-membered ring. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,9,13-Tetraazacyclohexadecane can be synthesized through a multi-step process involving the cyclization of linear polyamines. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid, followed by cyclization under acidic conditions . The reaction typically requires careful control of temperature and pH to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,5,9,13-Tetraazacyclohexadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as zinc, nickel, and copper.
Substitution: Can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Oxidation and Reduction: May undergo redox reactions depending on the metal ions it complexes with.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as zinc chloride or nickel nitrate in aqueous or organic solvents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Oxidation and Reduction: Conditions vary depending on the specific metal ion and desired oxidation state.
Major Products
Metal Complexes: The primary products of complexation reactions are metal-ligand complexes, which can exhibit unique properties based on the metal ion involved.
Substituted Derivatives: Products of substitution reactions include various functionalized macrocycles with altered chemical and physical properties.
Scientific Research Applications
1,5,9,13-Tetraazacyclohexadecane has a wide range of applications in scientific research:
Coordination Chemistry: Used as a ligand to form stable metal complexes for studying coordination behavior and properties.
Supramolecular Chemistry: Participates in the formation of supramolecular assemblies due to its ability to form hydrogen bonds and coordinate with metal ions.
Drug Delivery: Research explores the potential of using this compound-based carriers for drug delivery applications.
Mechanism of Action
The mechanism of action of 1,5,9,13-tetraazacyclohexadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical properties . This coordination can influence the reactivity, solubility, and overall behavior of the metal ions, making the compound valuable in various applications.
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A 14-membered tetraazamacrocycle with similar coordination properties.
1,4,8,12-Tetraazacyclopentadecane: A 15-membered tetraazamacrocycle with slightly different ring size and coordination behavior.
Uniqueness
1,5,9,13-Tetraazacyclohexadecane is unique due to its 16-membered ring structure, which provides a larger cavity for metal ion coordination compared to smaller macrocycles. This larger cavity allows for the formation of stable complexes with larger metal ions and can result in different coordination geometries and properties .
Properties
IUPAC Name |
1,5,9,13-tetrazacyclohexadecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h13-16H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRJLINFVQPDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCCNCCCNC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423210 | |
Record name | 1,5,9,13-Tetraazacyclohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24772-41-6 | |
Record name | 1,5,9,13-Tetraazacyclohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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